molecular formula C18H16ClN3O5S B2389890 4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid CAS No. 109030-05-9

4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid

Cat. No. B2389890
CAS RN: 109030-05-9
M. Wt: 421.85
InChI Key: NIRNVOUEYNAKQN-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl, which is a moiety found in various chemical compounds . This moiety has been actively involved in all fields of chemistry .


Synthesis Analysis

The synthesis and characterization of a similar compound, N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide, was reported by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .


Chemical Reactions Analysis

The compound has been used to prepare complexes with some transition metals . The complexes were prepared in good yield from the reaction of the ligand with the corresponding metal salts .


Physical And Chemical Properties Analysis

The quantum parameters of the prepared compound were investigated using the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .

Scientific Research Applications

Molecular Structure and Interactions

The compound 4-Chloro-3-[(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-Yl)Sulfamoyl]Benzoic Acid is closely related to various antipyrine derivatives, which have been studied for their molecular structures and interactions. For instance, a study by Zhang et al. (2002) on a similar compound, 4-(1,2-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-3H-Pyrazol-4-YlIminoMethyl)Benzoic Acid, revealed that it contains a basal plane with a benzoic acid moiety and a pyrazole ring, forming a one-dimensional zigzag structure through hydrogen bonding and weak interactions (Yu Zhang, Yi-zhi Li, Hanbing Tao, Long-gen Zhu, 2002).

Synthesis and Derivatives

Studies have also focused on the synthesis of various derivatives from related compounds. Fazil et al. (2012) investigated the reaction of 4-aminoantipyrine with 2-mercaptobenzoic acid to create a proton transfer derivative, suggesting a methodology that could potentially apply to the synthesis of derivatives of this compound (Shiji Fazil, R. Ravindran, A. Devi, B. K. Bijili, 2012).

Chemical Analysis and Properties

The chemical properties of similar compounds have been extensively studied. For example, Saeed et al. (2020) conducted X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations on antipyrine derivatives, providing insights that could be relevant to understanding the properties of this compound (A. Saeed, A. Khurshid, U. Flörke, et al., 2020).

Applications in Material Science

In material science, research on antipyrine derivatives provides insights into potential applications. El-Ghamaz et al. (2017) synthesized thin films of antipyrine derivatives and analyzed their optical absorption and refraction properties, which could suggest potential applications of this compound in optical materials (N. El-Ghamaz, M. Ghoneim, A. El-Sonbati, et al., 2017).

Potential Biomedical Applications

In the biomedical field, compounds related to this compound have been explored for their therapeutic potential. Ghorab et al. (2014) synthesized 4-aminoantipyrine-based heterocycles and screened them as anticancer agents against a human tumor breast cancer cell line, suggesting possible therapeutic applications (M. Ghorab, M. El-Gazzar, M. Alsaid, 2014).

Mechanism of Action

While the mechanism of action for the specific compound you asked about is not available, the prepared compound was docked with Ampicillin-CTX-M-15, showing good binding interaction .

Future Directions

The study of similar compounds has been devoted to synthesizing new hydrazone ligands in order to prepare their complexes with some transition metals . This suggests that future research could focus on exploring the potential of these complexes in various applications.

properties

IUPAC Name

4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O5S/c1-11-16(17(23)22(21(11)2)13-6-4-3-5-7-13)20-28(26,27)15-10-12(18(24)25)8-9-14(15)19/h3-10,20H,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRNVOUEYNAKQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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